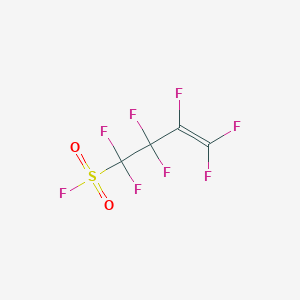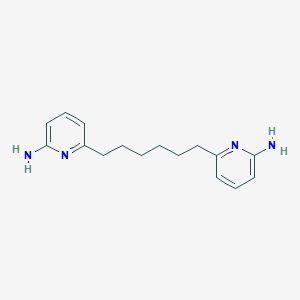
6,6'-(Hexane-1,6-diyl)di(pyridin-2-amine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-(Hexane-1,6-diyl)di(pyridin-2-amine) is an organic compound that features a hexane chain linking two pyridin-2-amine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(Hexane-1,6-diyl)di(pyridin-2-amine) typically involves the reaction of hexane-1,6-diamine with pyridine-2-carbaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 6,6’-(Hexane-1,6-diyl)di(pyridin-2-amine) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6,6’-(Hexane-1,6-diyl)di(pyridin-2-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine rings to piperidine rings.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce piperidine derivatives.
Aplicaciones Científicas De Investigación
6,6’-(Hexane-1,6-diyl)di(pyridin-2-amine) has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound can be used in the study of enzyme inhibition and as a building block for biologically active molecules.
Industry: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which 6,6’-(Hexane-1,6-diyl)di(pyridin-2-amine) exerts its effects depends on its specific application. In coordination chemistry, the compound acts as a ligand, binding to metal ions and forming stable complexes. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-(Hexane-1,6-diyl)bis(N-(2,2,6,6-tetramethylpiperidin-4-yl)formamide): This compound has a similar hexane backbone but different functional groups, leading to distinct chemical properties and applications.
Bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate: Another compound with a hexane backbone and pyridine groups, but with additional selenium atoms.
Propiedades
Número CAS |
189810-33-1 |
|---|---|
Fórmula molecular |
C16H22N4 |
Peso molecular |
270.37 g/mol |
Nombre IUPAC |
6-[6-(6-aminopyridin-2-yl)hexyl]pyridin-2-amine |
InChI |
InChI=1S/C16H22N4/c17-15-11-5-9-13(19-15)7-3-1-2-4-8-14-10-6-12-16(18)20-14/h5-6,9-12H,1-4,7-8H2,(H2,17,19)(H2,18,20) |
Clave InChI |
CEFZZQBKFMSJOK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)N)CCCCCCC2=NC(=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


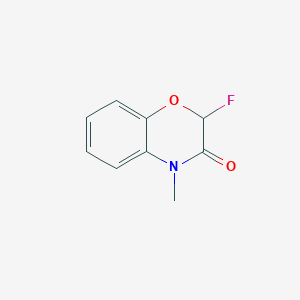
![(1S,2S,5S)-2,6,6-Trimethyl-3-oxobicyclo[3.1.1]heptan-2-yl nitrate](/img/structure/B14250812.png)
![Methyl 2-[2-(benzenesulfonyl)ethenyl]benzoate](/img/structure/B14250818.png)
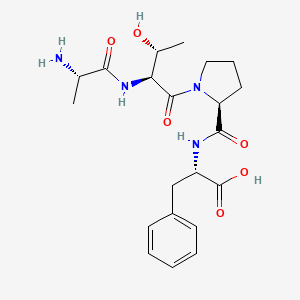
![6-[1-(1,3-Benzothiazol-2-yl)-5-methyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14250834.png)
![(3R)-3-Hydroxy-5-[(thiophen-2-yl)sulfanyl]pentanoic acid](/img/structure/B14250840.png)
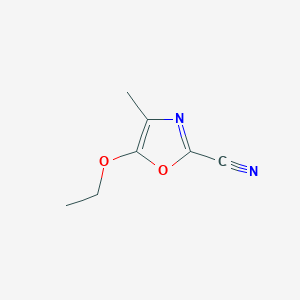

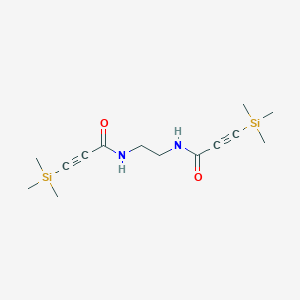
germane](/img/structure/B14250853.png)
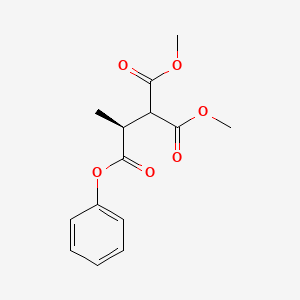
![N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-D-leucinamide](/img/structure/B14250862.png)
